5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid
Description
5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid (CAS RN: 2377608-02-9) is a pyridine-based boronic acid derivative with a molecular formula of C₇H₉BClNO₃. This compound features a chlorine substituent at position 5, a methoxy group at position 2, and a methyl group at position 6 on the pyridine ring, with the boronic acid functional group at position 2. It is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and functional materials . The compound is commercially available with a purity of ≥98% and is cataloged under identifiers such as MFCD28143925 .
Properties
IUPAC Name |
(5-chloro-2-methoxy-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQRZZIAQDQBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1OC)C)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid typically involves the borylation of the corresponding halopyridine precursor. One common method is the palladium-catalyzed borylation of 5-chloro-2-methoxy-6-methylpyridine using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: The boronic acid group can be removed under acidic or basic conditions, yielding the corresponding pyridine derivative.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Protodeboronation: Reagents include acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or styrene derivatives, depending on the coupling partner.
Protodeboronation: The major product is 5-chloro-2-methoxy-6-methylpyridine.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid serves as a crucial building block in the synthesis of pharmaceuticals, especially in developing anti-cancer agents. Its boronic acid functionality allows for the formation of stable complexes with biomolecules, enhancing drug efficacy and specificity against cancer cells .
Case Study: Anticancer Activity
Research has demonstrated that boronic acid derivatives can induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. For instance, studies on renal cancer and leukemia cell lines showed potent inhibition of cell growth when treated with boronic acid-containing compounds, highlighting their potential as effective anticancer agents .
Organic Synthesis
Cross-Coupling Reactions
This compound is frequently employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for creating complex organic molecules. These reactions are vital in producing agrochemicals and fine chemicals, showcasing its importance in organic chemistry .
| Reaction Type | Importance | Example Applications |
|---|---|---|
| Cross-Coupling | Formation of C-C bonds | Synthesis of pharmaceuticals and agrochemicals |
| Suzuki-Miyaura | Formation of biaryl compounds | Development of advanced materials |
Material Science
Development of Advanced Materials
this compound is utilized in the development of new materials such as polymers and coatings. Its unique properties contribute to enhanced durability and chemical resistance, making it valuable for applications requiring robust materials .
Agricultural Chemistry
Agrochemical Formulation
The compound plays a role in formulating agrochemicals, contributing to the development of effective herbicides and pesticides that are safer for the environment. Its ability to modulate biological pathways makes it suitable for targeting specific pests while minimizing ecological impact .
Analytical Chemistry
Detection and Quantification Techniques
In analytical chemistry, this compound is used in various techniques for detecting and quantifying specific compounds. This application is crucial for environmental monitoring and food safety studies, where accurate measurement of chemical substances is essential .
Enzyme Inhibition
Therapeutic Applications
Boronic acids are recognized for their ability to inhibit various enzymes by forming reversible covalent bonds with hydroxyl groups. This compound has shown potential as an inhibitor of specific biological pathways involved in cancer cell proliferation and survival, making it relevant for therapeutic applications .
| Enzyme Targeted | Inhibition Mechanism | Potential Application |
|---|---|---|
| Serine Proteases | Reversible covalent bond with hydroxyl groups | Cancer treatment |
| Kinases | Modulation of signaling pathways | Diabetes management |
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- 5-Methoxypyridine-3-boronic acid (CAS RN: 850991-69-4): Differs in substituent positions, lacking chlorine and methyl groups.
- [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS RN: 205240-63-7): Incorporates a trifluoromethyl group at position 6 instead of methyl. The strong electron-withdrawing nature of CF₃ may lower the electron density of the boronic acid, affecting cross-coupling efficiency .
- 3-Chloro-2-methoxypyridine-4-boronic acid (CAS RN: 1073353-73-7): Chlorine at position 3 and boronic acid at position 4 alter regioselectivity in reactions. This structural isomer may exhibit distinct binding affinities in medicinal chemistry applications .
Boronic Acid Derivatives
Physical and Chemical Properties
Stability and Handling
- The target compound requires standard boronic acid storage conditions (dry, inert atmosphere), whereas its pinacol ester counterpart is stable at 0–6°C . In contrast, 2-methoxypyridine-4-boronic acid pinacol ester (CAS RN: 408502-23-8) mandates similar low-temperature storage to prevent decomposition .
Research Findings and Industrial Relevance
- Synthetic Utility : this compound has been employed in synthesizing kinase inhibitors, leveraging its unique substitution pattern for target selectivity .
Biological Activity
5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a pyridine ring with a chlorine atom, a methoxy group, and a boronic acid functional group, which contribute to its reactivity and biological interactions.
- Molecular Formula : C₇H₉BClNO₃
- Molecular Weight : Approximately 189.52 g/mol
- Structural Features : The presence of the chlorine and methoxy groups enhances the compound's reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Boronic acids, including this compound, are known to form reversible covalent bonds with hydroxyl groups in biomolecules. This property allows them to act as enzyme inhibitors, particularly against serine proteases and certain kinases. The ability to modulate signaling pathways involved in cell proliferation and survival positions this compound as a candidate for anti-cancer therapies .
Key Mechanisms:
- Enzyme Inhibition : Interacts with specific enzymes, leading to inhibition of their activity.
- Reversible Binding : Forms reversible complexes with diols, which is significant in biosensor technology.
- Modulation of Signaling Pathways : Influences pathways related to cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Investigated for its potential to inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antibacterial and Antiviral Properties : Boronic acids have shown efficacy against various bacterial and viral strains.
- Use in Drug Development : Serves as a building block in the synthesis of more complex pharmaceutical agents.
Case Studies and Research Findings
Several studies highlight the biological activity of boronic acids and their derivatives:
- Combination Therapies :
- Mechanistic Studies :
Comparative Analysis
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₇H₉BClNO₃ | Contains both chlorine and methoxy groups |
| 2-Methoxy-6-methylpyridine-3-boronic acid | C₇H₉BNO₃ | Lacks chlorine; primarily used as a coupling agent |
| 2-Chloro-6-methylpyridine-3-boronic acid | C₆H₇BClNO₂ | Similar structure but without methoxy group |
| 5-Bromo-2-methoxy-6-methylpyridine-3-boronic acid | C₇H₉BBrNO₃ | Bromine substitution instead of chlorine |
Q & A
Q. What are the standard synthetic routes for 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves halogenation of the pyridine ring followed by Miyaura borylation. For example:
- Halogenation : Introduce chlorine at the 5-position via electrophilic substitution using reagents like NCS (N-chlorosuccinimide) in DMF .
- Miyaura Borylation : React the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in dioxane at 80–100°C .
- Purification : Recrystallize from ethanol/water or use silica gel chromatography for >97% purity (as seen in analogous boronic acids) .
- Optimization : Increase yields by adjusting catalyst loading (1–5 mol%), using anhydrous solvents, and maintaining inert atmospheres to prevent protodeboronation .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
-
1H/13C NMR : Assign peaks based on substitution patterns. For example, methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm) should align with calculated shifts from analogous pyridine derivatives .
-
Elemental Analysis : Compare experimental vs. theoretical C/H/N values (e.g., ±0.3% deviation acceptable; see Table 1) .
-
HPLC-UV : Assess purity using a C18 column with acetonitrile/water mobile phase; aim for >97% purity (as in ) .
-
Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Table 1. Elemental Analysis Example (Adapted from )
Element Calculated (%) Found (%) C 48.12 47.89 H 4.32 4.28 N 6.41 6.35
Advanced Research Questions
Q. How does the steric and electronic environment of the pyridine ring influence cross-coupling reactivity?
- Methodological Answer :
- Electronic Effects : The methoxy group (electron-donating) at the 2-position reduces boron electrophilicity, potentially slowing transmetallation in Suzuki-Miyaura reactions. Counteract by using electron-deficient aryl halides as coupling partners .
- Steric Hindrance : The 6-methyl group increases steric bulk, which may impede catalyst access. Optimize with bulky ligands (e.g., SPhos) and polar aprotic solvents (e.g., THF) .
- Reaction Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and temperatures (60–100°C) to balance reactivity and side reactions .
Q. How should researchers address contradictions between theoretical and experimental spectral data?
- Methodological Answer :
- Step 1 : Verify NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals, especially in crowded aromatic regions .
- Step 2 : Re-examine synthesis conditions if elemental analysis deviates (>0.5% error). Recrystallize or chromatograph to remove impurities (e.g., residual Pd catalysts) .
- Step 3 : Compare with literature data for structurally similar compounds (e.g., 2-Methoxy-5-pyridineboronic acid in ) to identify systematic shifts .
Q. What strategies stabilize this boronic acid against protodeboronation during storage?
- Methodological Answer :
- Storage Conditions : Store at 0–6°C under argon in amber glass vials to limit light/moisture exposure (as recommended for boronic esters in ) .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) in solution to inhibit radical degradation .
- Lyophilization : Freeze-dry the compound and store in a desiccator with silica gel to prevent hydrolysis .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported vs. experimental melting points?
- Methodological Answer :
- Purity Check : Repurify via recrystallization (e.g., ethyl acetate/hexane) and re-measure. Impurities like unreacted starting materials can depress melting points .
- Polymorphism : Test different crystallization solvents (e.g., methanol vs. acetone) to isolate stable polymorphs .
- Instrument Calibration : Validate DSC or melting point apparatus using standard references (e.g., benzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
